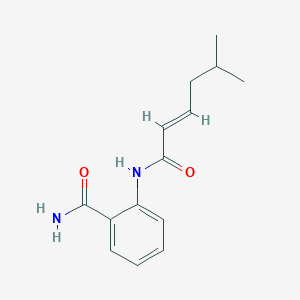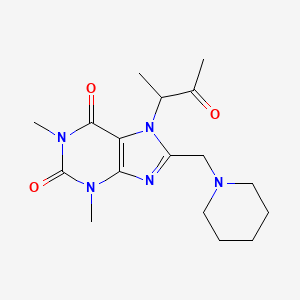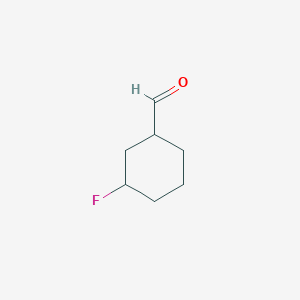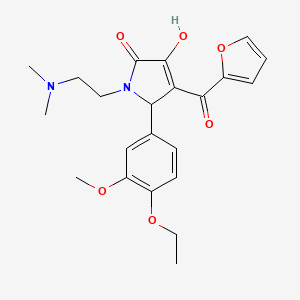
2-(5-Methylhex-2-enoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(5-Methylhex-2-enoylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential use in medicinal chemistry, including their anti-inflammatory, anticancer, antibacterial, and antifungal properties . These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The specific structure of "this compound" is not directly reported in the provided papers, but the papers do discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including enzymatic resolution, transformations of precursor compounds, and reactions under microwave irradiation . For instance, enzymatic resolution using lipase-assisted acylation has been employed to prepare optically active aminoalcohol congeners with high enantiomeric excess . Another approach involves the transformation of hippuric acid into different intermediates, which are then further processed to yield the desired benzamide derivatives . Additionally, the use of Keggin-type heteropolyacids as catalysts under microwave irradiation has been reported to facilitate high-yielding reactions for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives . These methods highlight the versatility and efficiency of synthetic routes available for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the synthesis of compounds with various substituents on the benzamide core, which can significantly influence the properties of the molecules . For example, the introduction of a 5-methyl/phenyl-1,3,4-oxadiazol-2-yl group has been shown to yield compounds with potential anti-inflammatory and anticancer activities . The presence of intramolecular hydrogen bonds and aromatic π-π interactions can also affect the stability and reactivity of these compounds . Understanding the molecular structure is essential for the rational design of benzamide derivatives with desired biological activities.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions to introduce different functional groups or to form heterocyclic systems . These reactions include cycloadditions, hydrolysis, and reactions with hydrazines or electrophilic reagents . For instance, the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent reactions can lead to the formation of benzamide-based 5-aminopyrazoles with significant antiviral activities . The versatility in chemical reactions allows for the generation of a wide array of benzamide derivatives with diverse biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents present on the benzene ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in biological systems. The papers discuss the characterization of synthesized compounds using techniques such as NMR, IR spectroscopy, and X-ray analysis, which provide detailed information about the molecular structure and help predict the physical and chemical properties . Additionally, the biological activities of these compounds, such as their antibacterial, antifungal, and antioxidant activities, are also indicative of their chemical properties and their interaction with biological targets .
科学的研究の応用
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), a related class of compounds, have seen increasing importance across several scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of benzamide derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Characterization
Substituted benzamide analogs, such as eticlopride, have been extensively researched for their high affinity and selectivity for dopamine D2-like receptors. While not directly applied clinically, these studies provide a foundation for understanding central dopamine receptor function and the role of D2-like receptors in behavior, potentially indicating areas of pharmacological research relevant to 2-(5-Methylhex-2-enoylamino)benzamide (Martelle & Nader, 2008).
Neurotoxicology
Research into the toxic neuropathies induced by chemical compounds, such as hexanedione and acrylamide, offers insights into the mechanisms of neurotoxicity and the effects of chemical exposure on the nervous system. These studies emphasize the importance of understanding the chemical nature of compounds and their biological interactions, which could be relevant to studying this compound (LoPachin & Gavin, 2015).
Serotonergic Hallucinogens
The pharmacology and toxicology of N-benzylphenethylamine ("NBOMe") hallucinogens, which are potent serotonin 5-HT2A receptor agonists, provide a model for studying the effects of compounds on serotonin receptors and their potential hallucinogenic properties. This research avenue could be relevant if this compound exhibits similar biological activity (Halberstadt, 2017).
作用機序
特性
IUPAC Name |
2-[[(E)-5-methylhex-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRDKPKMEXJAMI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)


![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)



![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)

